molecular formula C12H11FN2O B8457090 4-(4-Fluorophenoxy)benzene-1,2-diamine

4-(4-Fluorophenoxy)benzene-1,2-diamine

Cat. No. B8457090
M. Wt: 218.23 g/mol
InChI Key: HTUGXKNJOYJEJA-UHFFFAOYSA-N
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Patent
US08791102B2

Procedure details

A mixture of 5-(4-fluorophenoxy)-2-nitroaniline (410 mg, 1.65 mmol), ammonium formate (520 mg, 8.26 mmol), 10% palladium on carbon (123 mg, 0.116 mmol) and methanol (10 mL) was stirred at ambient temperature for 30 minutes. The mixture was filtered and filtrate was concentrated. Product was purified from the residue by silica gel column chromatography (eluted with a 2:3→1:2 of hexane/EtOAc) to give 4-(4-fluorophenoxy)benzene-1,2-diamine (370 mg, quant) as a brown oil.
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][C:5]([O:6][C:7]2[CH:8]=[CH:9][C:10]([N+:14]([O-])=O)=[C:11]([CH:13]=2)[NH2:12])=[CH:4][CH:3]=1.C([O-])=O.[NH4+]>[Pd].CO>[F:1][C:2]1[CH:18]=[CH:17][C:5]([O:6][C:7]2[CH:13]=[C:11]([NH2:12])[C:10]([NH2:14])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
410 mg
Type
reactant
Smiles
FC1=CC=C(OC=2C=CC(=C(N)C2)[N+](=O)[O-])C=C1
Name
Quantity
520 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
123 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Product was purified from the residue by silica gel column chromatography (
WASH
Type
WASH
Details
eluted with a 2:3→1:2 of hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(OC=2C=C(C(=CC2)N)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.